molecular formula C9H13N3O3 B7681651 N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No. B7681651
M. Wt: 211.22 g/mol
InChI Key: YGCDALBKXWZOAF-UHFFFAOYSA-N
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Description

N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a member of the pyrimidinone family and has been shown to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory mediators, and inhibit the replication of HIV. In vivo studies have shown that the compound can reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of medicinal chemistry. However, the compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several potential future directions for research on N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide. One area of focus could be on further elucidating the mechanism of action of the compound. This could involve studying its effects on specific enzymes and proteins, as well as investigating its interactions with other compounds. Another area of focus could be on developing new analogs of the compound with improved solubility and/or potency. Finally, the compound could be studied further in animal models of disease to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide involves the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with N-methylpropan-2-amine. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as ethanol. The resulting product is then purified using techniques such as recrystallization or chromatography.

Scientific Research Applications

N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The compound has been tested in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, HIV, and inflammation.

properties

IUPAC Name

N-methyl-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-5-6(3-4-7(13)10-2)8(14)12-9(15)11-5/h3-4H2,1-2H3,(H,10,13)(H2,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCDALBKXWZOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

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